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Compound of Interest

2,3-Dihydrobenzofuran-7-
Compound Name:
methanol

Cat. No. B115375

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2,3-
Dihydrobenzofuran-7-methanol, a key heterocyclic scaffold of interest in medicinal chemistry
and materials science. The following sections detail the spectroscopic data, experimental
methodologies, and the logical workflow employed to confirm its molecular structure.

Spectroscopic Data Summary

The structural confirmation of 2,3-Dihydrobenzofuran-7-methanol relies on a combination of
modern spectroscopic techniques. While a complete, unified experimental dataset for this
specific molecule is not readily available in public literature, the following tables summarize the
expected quantitative data based on analysis of closely related analogs and spectral prediction.

Table 1: Predicted *H NMR Spectroscopic Data (CDCls, 400 MHz)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
~7.0-7.2 m - 3H Ar-H
~4.6 t 8.8 2H O-CHz2-CH2
~4.5 S - 2H Ar-CHz2-OH
~3.2 t 8.8 2H O-CH2-CH2
~1.6 brs - 1H -OH

Table 2: Predicted *C NMR Spectroscopic Data (CDCls, 101 MHz)

Chemical Shift (6, ppm) Assignment
~159.5 C7a
~130-140 C3a
~120-130 Aromatic CH
~110-125 Aromatic CH
~110-125 Aromatic CH
~71.0 O-CHz2-CH2
~64.0 Ar-CH2-OH
~29.7 O-CH2-CHz2

Table 3: Predicted Mass Spectrometry Data (Electron lonization - EI)
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miz Relative Intensity (%) Assighment
150 High M]*
131 Moderate [M - H20]*
121 High [M - CH20H]*
91 Moderate [C7HA]*

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm—?) Intensity Assignment
3400-3200 Strong, Broad O-H stretch
3050-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1600-1580 Medium Aromatic C=C stretch
1480-1450 Medium Aromatic C=C stretch
1250-1200 Strong Aryl-O stretch (asymmetric)
1050-1000 Strong C-O stretch (primary alcohol)

Logical Workflow for Structure Elucidation

The process of determining the structure of 2,3-Dihydrobenzofuran-7-methanol follows a

logical progression of analytical techniques. The following diagram illustrates this workflow.
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Figure 1: Workflow for the structure elucidation of 2,3-Dihydrobenzofuran-7-methanol.
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Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structural

elucidation of 2,3-Dihydrobenzofuran-7-methanol.

Synthesis of 2,3-Dihydrobenzofuran-7-methanol

A plausible synthetic route involves the reduction of a suitable precursor such as 2,3-

dihydrobenzofuran-7-carboxylic acid or its corresponding aldehyde. A general procedure is as

follows:

Precursor Preparation: 2,3-Dihydrobenzofuran-7-carboxylic acid can be synthesized via
established literature methods, often involving cyclization reactions of appropriately
substituted phenols.

Reduction: The carboxylic acid (1 equivalent) is dissolved in a suitable anhydrous solvent,
such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

A reducing agent, such as lithium aluminum hydride (LiAIH4, 1.5-2 equivalents), is carefully
added portion-wise to the stirred solution at 0 °C.

The reaction mixture is then allowed to warm to room temperature and stirred for several
hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is cautiously quenched by the sequential addition of water,
followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent
(e.g., ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford pure 2,3-
Dihydrobenzofuran-7-methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7
mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an
internal standard.

e 1H NMR Spectroscopy: The *H NMR spectrum is acquired on a 400 MHz spectrometer. Key
acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds,
and 16-32 scans.

e 13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same instrument at a
frequency of 101 MHz. A spectral width of 240 ppm and a larger number of scans (e.g.,
1024) are typically required to achieve a good signal-to-noise ratio. Proton decoupling is
employed to simplify the spectrum.

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g.,
methanol or dichloromethane) is introduced into the mass spectrometer. For electron
ionization (El), the sample can be introduced via a direct insertion probe or a gas
chromatograph (GC-MS).

¢ lonization: In EI-MS, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector, and the data is presented
as a mass spectrum, which is a plot of relative intensity versus m/z.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the neat liquid sample is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively,
for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample
with dry KBr powder and pressing the mixture into a transparent disk.
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» Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first
collected.

e The sample is then placed in the beam path, and the sample spectrum is recorded. The
instrument software automatically subtracts the background spectrum to produce the final IR
spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm™1).

 To cite this document: BenchChem. [Elucidating the Molecular Architecture of 2,3-
Dihydrobenzofuran-7-methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b115375#structure-elucidation-of-2-3-
dihydrobenzofuran-7-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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